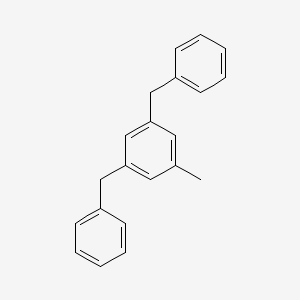
3,5-Dibenzyltoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a toluene core with two benzyl groups attached at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_2\text{C}_6\text{H}_5)_2 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and selectivity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibenzyltoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl alcohols or benzaldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid.
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dibenzyltoluene has several applications in scientific research:
Hydrogen Storage: It is used as a liquid organic hydrogen carrier (LOHC) due to its ability to undergo reversible hydrogenation and dehydrogenation reactions.
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds.
Catalysis: The compound is studied for its role in catalytic hydrogenation reactions.
Wirkmechanismus
The mechanism of action of 3,5-Dibenzyltoluene in hydrogen storage involves the reversible addition and release of hydrogen atoms. The compound can be hydrogenated to form perhydro-3,5-Dibenzyltoluene, which can then release hydrogen upon dehydrogenation. This process is facilitated by catalysts such as ruthenium or palladium .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dibenzyltoluene
- 2,5-Dibenzyltoluene
- 3,4-Dibenzyltoluene
Comparison: 3,5-Dibenzyltoluene is unique due to the specific positioning of the benzyl groups, which can influence its reactivity and hydrogen storage capacity. Compared to its isomers, this compound may exhibit different kinetic and thermodynamic properties in hydrogenation reactions .
Eigenschaften
CAS-Nummer |
4422-94-0 |
|---|---|
Molekularformel |
C21H20 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1,3-dibenzyl-5-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-20(14-18-8-4-2-5-9-18)16-21(13-17)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |
InChI-Schlüssel |
GSWTZJWZZANYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



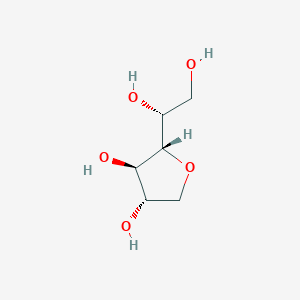

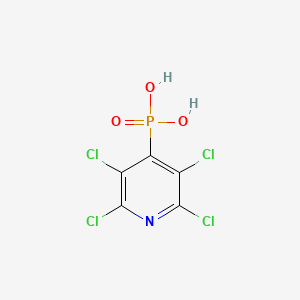

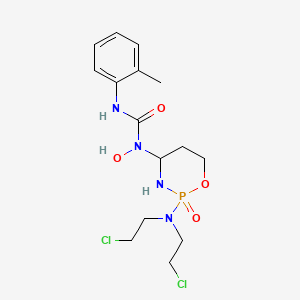
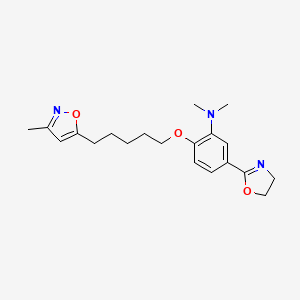
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
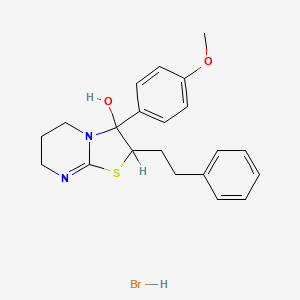
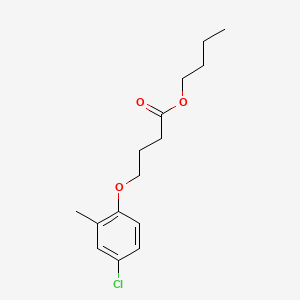
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
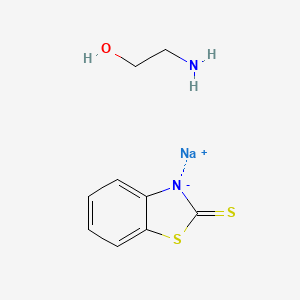
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)

